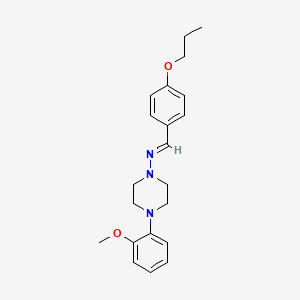

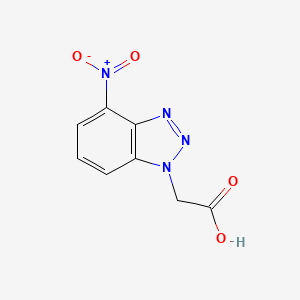

(4-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to (4-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid involves the nitration of precursor compounds. For example, energetic salts based on nitroiminotetrazole-containing acetic acid are synthesized from reactions involving nitric acid and ethyl 2-(5-aminotetrazol-1-yl)acetate, showcasing the compound's role in forming energetic materials (Joo et al., 2012). Furthermore, direct synthesis from benzyl and methyl ketones using cerium(IV) ammonium nitrate in acetic acid has been described, highlighting practical methods for synthesizing derivatives like 4-nitrobenzoic acid (Khodaei et al., 2007).

Molecular Structure Analysis

A new polymorph of 2-(benzotriazol-2-yl)acetic acid illustrates the structural diversity of benzotriazole derivatives. This polymorph features non-planar molecules with synplanar conformation of the carboxy group and is stabilized by hydrogen bonding and π–π stacking interactions (Alieva et al., 2012).

Chemical Reactions and Properties

The reactivity of (4-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid derivatives enables the synthesis of various heterocyclic scaffolds, including benzimidazoles and benzotriazoles, through polymer-supported reactions. This demonstrates the compound's versatility in heterocyclic oriented synthesis (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of benzotriazole derivatives have been explored through the synthesis and characterization of supramolecular coordination polymers. These studies include analyses of crystalline structure, luminescent properties, and theoretical calculations to understand the properties of these complexes (Ji et al., 2018).

Chemical Properties Analysis

Chemical transformations of benzotriazole derivatives reveal the potential for creating a wide array of compounds with different functional groups. This includes studies on the reduction and acetylation reactions, offering insights into the compound's chemical behavior and its utility in synthesizing various derivatives (Vasin et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

- Synthesis of Derivatives: The synthesis of 1-methyl-7-nitrobenzotriazole and its derivatives has been explored, demonstrating the chemical versatility of benzotriazole derivatives (Kamel, Ali, & Kamel, 1966).

Chemosensors and Detection Applications

- Fluorescent Chemosensors: Benzimidazole derivatives have been developed as fluorescent chemosensors for the detection of nitroaromatic explosives, showcasing the potential for security and detection applications (Xiong et al., 2014).

Chemical Reactions and Interactions

- SOLVENT Effect on Dissociation: The effect of solvents on the dissociation of benzoic and nitrobenzoic acids, including benzotriazole derivatives, has been studied, highlighting the influence of solute-solvent interactions (Niazi & Ali, 1990).

- Direct Synthesis Methods: Research on the direct synthesis of p-nitrobenzoic acid and benzoic acids from ketones using cerium(IV) ammonium nitrate in acetic acid provides insights into practical methods for synthesizing benzotriazole derivatives (Khodaei, Khosropour, & Moghanian, 2007).

Energetic Materials

- Energetic Salts: The study of energetic materials based on nitroiminotetrazole-containing acetic acid, closely related to benzotriazole derivatives, provides insights into the development of insensitive energetic compounds (Joo et al., 2012).

Tautomerism Studies

- Tautomerism of Benzotriazole Derivatives: Investigations into the tautomerism of benzotriazole 1-oxide and its nitro-derivatives contribute to the understanding of chemical properties and behaviors of these compounds (Boyle & Jones, 1973).

Pharmaceutical Applications

- Benzimidazole Derivatives for Anti-tubercular and Antimicrobial Activities: Research on benzimidazole acetic acid derivatives and their biological activities, including anti-tubercular and antimicrobial effects, indicates the potential pharmaceutical applications of these compounds (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Propiedades

IUPAC Name |

2-(4-nitrobenzotriazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4/c13-7(14)4-11-5-2-1-3-6(12(15)16)8(5)9-10-11/h1-3H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBXDLXBRNQXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NN2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitro-1H-1,2,3-benzotriazol-1-YL)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)

![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)

![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)

![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)

![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)